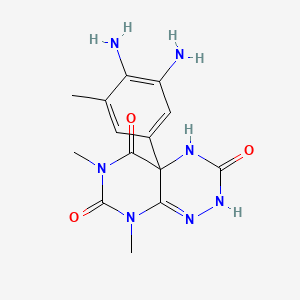
2-(Hexadecyloxy)-4-methyl-2-phenylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexadecyloxy)-4-methyl-2-phenylmorpholine hydrochloride is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a morpholine ring substituted with hexadecyloxy, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxy)-4-methyl-2-phenylmorpholine hydrochloride typically involves multiple steps. One common method starts with the preparation of the morpholine ring, followed by the introduction of the hexadecyloxy, methyl, and phenyl groups through a series of substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecyloxy)-4-methyl-2-phenylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the morpholine ring.
Substitution: The hexadecyloxy, methyl, and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Hexadecyloxy)-4-methyl-2-phenylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Hexadecyloxy)-4-methyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hexadecyloxy)-4-methylmorpholine hydrochloride
- 2-(Hexadecyloxy)-2-phenylmorpholine hydrochloride
- 4-Methyl-2-phenylmorpholine hydrochloride
Uniqueness
2-(Hexadecyloxy)-4-methyl-2-phenylmorpholine hydrochloride is unique due to the specific combination of hexadecyloxy, methyl, and phenyl groups attached to the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
124497-89-8 |
|---|---|
Molecular Formula |
C27H48ClNO2 |
Molecular Weight |
454.1 g/mol |
IUPAC Name |
2-hexadecoxy-4-methyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C27H47NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23-29-27(25-28(2)22-24-30-27)26-20-17-16-18-21-26;/h16-18,20-21H,3-15,19,22-25H2,1-2H3;1H |
InChI Key |
IBBOKSVHYBPEBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1(CN(CCO1)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


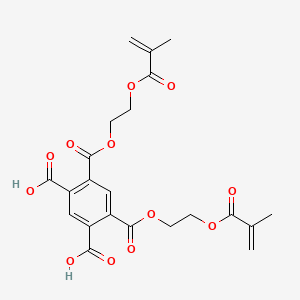
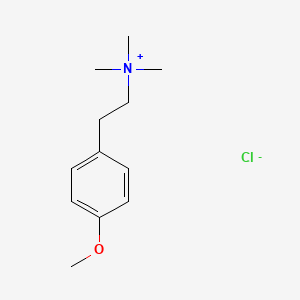
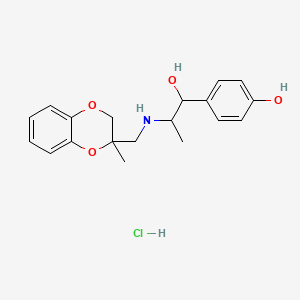
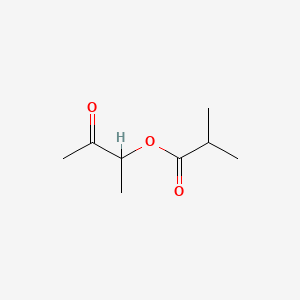
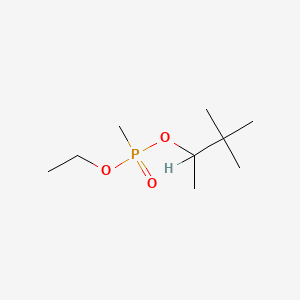
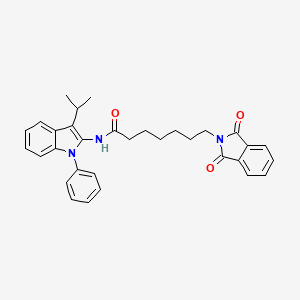
![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)



